molecular formula C9H12ClN3O B1608373 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine CAS No. 52026-43-4

4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine

Cat. No. B1608373
CAS RN: 52026-43-4
M. Wt: 213.66 g/mol
InChI Key: JKILHXUIAXOMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine , also known by its chemical formula C9H12ClN3O , is a heterocyclic compound. It belongs to the class of morpholine derivatives and contains a pyrimidine ring with a chlorine substitution at position 2 and a methyl group at position 6. The morpholine moiety is attached to the pyrimidine ring, resulting in a unique structure.



Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with morpholine . The chlorination occurs at the 2-position of the pyrimidine ring, followed by morpholine substitution. The overall synthetic route ensures the formation of the desired product.



Molecular Structure Analysis

The molecular structure of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine consists of the following components:



  • Pyrimidine Ring : A six-membered heterocyclic ring containing nitrogen atoms.

  • Chlorine Atom : Substituted at position 2 of the pyrimidine ring.

  • Methyl Group : Attached to position 6 of the pyrimidine ring.

  • Morpholine Ring : A six-membered ring containing an oxygen atom and a nitrogen atom.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Nucleophilic Substitution : The morpholine nitrogen can act as a nucleophile, leading to substitution reactions.

  • Base-Catalyzed Hydrolysis : The morpholine ring can undergo hydrolysis under basic conditions.

  • Metal Complexation : The chlorine atom allows for coordination with metal ions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound melts in the range of 101°C to 103°C .

  • Solubility : It is likely soluble in polar solvents due to the presence of the morpholine ring.

  • Appearance : It exists as a solid .

  • Molecular Weight : Approximately 213.67 g/mol .


Safety And Hazards


  • Hazard Statements : The compound may cause skin and eye irritation (H315, H319). It is harmful if swallowed (H302) or inhaled (H332). Handle with care.

  • Precautionary Measures : Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).


Future Directions

Future research could explore the following aspects:



  • Biological Activity : Investigate potential applications in medicine or agriculture.

  • Derivatives : Synthesize and study derivatives for enhanced properties.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

4-(2-chloro-6-methylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKILHXUIAXOMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390094
Record name 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine

CAS RN

52026-43-4
Record name 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Part A: A mixture of 2,4-dichloro-6-methylpyrimidine (4 g, 24.54 mmoles), morpholine (2.14 mL, 24.54 mmoles) and N,N-diisopropylethylamine (4.52 mL) in ethanol (60 mL) was stirred at 0° C. for 3 hours, 25° C. for 24 hours, followed by reflux for 1 hour. The solvent was removed under vacuum and the residue was partitioned between ethyl acetate (200 mL) and aq. sodium hydroxide (1 M, 50 mL). The organic layer was washed with water and brine and dried and concentrated in vacuo. The residue was recrystallized from ethyl acetate/hexanes to give 2-chloro-4-morpholino-6-methylpyrimidine (3.8 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
4.52 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2,4-dichloro-6-methylpyrimidine (998 mg, 6.0 mmol) in tetrahydrofurane (30 mL) was added at 0° C. under stirring N,N-diisopropyl ethyl amine (853 mg, 6.6 mmol) and morpholine (627 mg, 6.6 mmol) and the reaction was stirred over night at 20° C. The solvent was evaporated under reduced pressure and the residue was taken up in water and extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated under reduced pressure to dryness. The residue was purified by column chromatography on silica gel using heptane/ethyl acetate (7:3 v/v) as eluent to yield the title compound (893 mg, 70%) as white crystals. MS ISP (m/e): 214.1/216.2 (100/34) [(M+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=6.73 (s, 1H), 3.65 (m, 4H), 3.58 (m, 2H), 2.25 (s, 3H).
Quantity
998 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
627 mg
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.